4-bromo-N-(2-methylphenyl)benzamide
CAS No.: 106736-05-4
Cat. No.: VC21255055
Molecular Formula: C14H12BrNO
Molecular Weight: 290.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106736-05-4 |
|---|---|
| Molecular Formula | C14H12BrNO |
| Molecular Weight | 290.15 g/mol |
| IUPAC Name | 4-bromo-N-(2-methylphenyl)benzamide |
| Standard InChI | InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | PIZDKOVRDPXLQV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
4-Bromo-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO and a molecular weight of 290.15 g/mol . The compound is characterized by a bromine atom attached to a benzene ring and a 2-methylphenyl group connected through an amide linkage, which confers distinct chemical and biological properties. The structural configuration of this molecule contributes significantly to its reactivity and potential applications in various fields. The presence of the bromine atom enhances the compound's ability to participate in various chemical transformations, making it valuable in organic synthesis.
Physical and Chemical Characteristics
The physical properties of 4-bromo-N-(2-methylphenyl)benzamide include its solid state at room temperature and specific chemical reactivity patterns. The compound possesses an amide functional group that can form hydrogen bonds, influencing its solubility in various solvents and interaction with biological systems. The electronic structure of the molecule contributes to its stability and reactivity profile, with the bromine atom acting as an electron-withdrawing group that affects the electron density distribution across the molecule. These properties collectively influence the compound's behavior in chemical reactions and biological environments.
Structural Identifiers
Several standardized identifiers are used to precisely characterize 4-bromo-N-(2-methylphenyl)benzamide in scientific literature and databases, ensuring accurate reference and identification. These identifiers facilitate cross-referencing and information retrieval across different chemical databases and research platforms.
Table 1: Structural Identifiers of 4-Bromo-N-(2-methylphenyl)benzamide
Synthesis Methods
The synthesis of 4-bromo-N-(2-methylphenyl)benzamide typically involves the reaction of 4-bromobenzoic acid with 2-methylaniline in the presence of a coupling agent such as carbodiimide. This synthetic route provides a straightforward approach to obtaining the compound with good yields and purity. The reaction conditions can be optimized to improve efficiency, with parameters such as temperature, solvent choice, and reaction time playing crucial roles in determining the outcome. Advanced purification techniques, including recrystallization and column chromatography, are often employed to obtain the compound in high purity.
Alternative Synthetic Approaches
Alternative synthetic pathways may involve the use of 4-bromobenzoyl chloride as an intermediate, which can then be reacted with 2-methylaniline to form the desired amide product. The reaction of 4-bromobenzoyl chloride with potassium thiocyanate followed by condensation with appropriate amines has been demonstrated as an effective approach for synthesizing related benzamide derivatives . These alternative methods offer different advantages in terms of reaction conditions, yield, and scalability, providing flexibility in the production of 4-bromo-N-(2-methylphenyl)benzamide for various applications. Continuous flow reactors have also been explored as a means to optimize the synthesis process, potentially offering improved efficiency and reduced waste generation.
Purification and Characterization
Following synthesis, the compound requires purification to remove unreacted starting materials and byproducts. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized 4-bromo-N-(2-methylphenyl)benzamide. These characterization methods provide detailed information about the molecular structure, including bond configurations and functional group arrangements. The purity assessment is crucial for applications in medicinal chemistry and materials science, where impurities can significantly affect performance and results.
Biological Activity
4-Bromo-N-(2-methylphenyl)benzamide has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an antimicrobial agent, demonstrating efficacy against various bacterial strains in preliminary studies. Its structural features, particularly the bromine atom and the methylphenyl group, contribute to its interactions with biological targets, including enzymes and receptors involved in cellular processes. These interactions form the basis for the compound's biological effects and potential therapeutic applications in various disease contexts.
Anticancer Properties
Recent studies have highlighted the potential of 4-bromo-N-(2-methylphenyl)benzamide as a lead compound in cancer therapeutics. A notable study found that this compound significantly reduced the viability of human breast cancer cells at concentrations above 50 μM, suggesting its potential role in cancer treatment. The mechanism of action likely involves the compound's interaction with specific molecular targets within cancer cells, leading to cell cycle arrest or apoptosis. Derivatives of this compound have also shown selective cytotoxicity against various cancer cell lines, further supporting its promise in anticancer drug development.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, providing insights into biochemical pathways and potential therapeutic targets. Its interaction with enzymes can modulate their activity, affecting downstream cellular processes and physiological responses. The specificity of these interactions determines the selectivity of the compound's effects and its potential utility in treating particular conditions. Structure-activity relationship studies have helped elucidate the molecular features that contribute to enzyme binding and inhibition, guiding the design of more potent and selective derivatives.
Research Applications
The versatility of 4-bromo-N-(2-methylphenyl)benzamide has led to its application in various research fields, spanning from medicinal chemistry to materials science. Its well-defined structure and reactivity make it a valuable tool for investigating chemical reactions and biological processes. The compound serves as both a subject of study itself and a building block for creating more complex molecular structures with enhanced properties or specificities. Its applications continue to expand as new research avenues and technological capabilities emerge.
Pharmaceutical Development
Comparative Studies
Understanding how 4-bromo-N-(2-methylphenyl)benzamide compares to related compounds provides valuable insights into structure-activity relationships and guides the development of derivatives with enhanced properties. Comparative studies examine variations in structure, physical properties, and biological activities across similar compounds, revealing patterns that inform rational design approaches. These comparisons help identify the essential structural features for specific activities and how modifications can be tailored to optimize desired properties.
Structural Analogues
Activity Comparison
The biological activities of 4-bromo-N-(2-methylphenyl)benzamide and its analogues can vary significantly based on their structural differences. These variations in activity provide valuable insights into the structure-activity relationships governing their interactions with biological targets. For example, the presence of additional halogen atoms can enhance lipophilicity and membrane permeability, potentially improving cellular uptake and biological efficacy. The position and nature of substituents can also affect binding specificity to target proteins, resulting in differences in potency or selectivity across various biological assays.
Future Research Directions
The promising properties of 4-bromo-N-(2-methylphenyl)benzamide suggest several avenues for future research and development. Ongoing and future studies aim to further explore its potential applications and address existing knowledge gaps. These research directions encompass both fundamental investigations into the compound's properties and applied research focused on specific applications in medicine, chemistry, and materials science.
Medicinal Chemistry Prospects
Future research in medicinal chemistry may focus on designing and synthesizing derivatives of 4-bromo-N-(2-methylphenyl)benzamide with enhanced anticancer activity or specificity for particular cancer types. The development of structure-activity relationships will guide the rational design of new compounds with improved efficacy and reduced side effects. Additionally, investigations into the compound's potential applications in treating other diseases, such as microbial infections or neurodegenerative disorders, may uncover new therapeutic uses. Advanced techniques such as computer-aided drug design and high-throughput screening could accelerate the discovery of promising derivatives with optimized properties.
Novel Applications
Exploration of novel applications for 4-bromo-N-(2-methylphenyl)benzamide in fields beyond medicinal chemistry and materials science represents an exciting frontier for future research. The compound's unique structure and properties may find applications in catalysis, chemical sensing, or environmental remediation. Interdisciplinary approaches combining chemistry with biology, physics, and engineering could lead to innovative uses that leverage the compound's distinct characteristics. The development of new synthetic methodologies to efficiently produce the compound and its derivatives will support these diverse applications and facilitate their practical implementation.
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